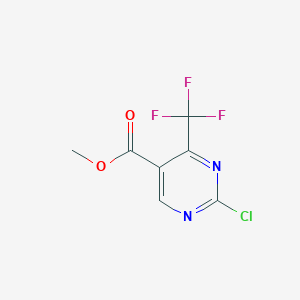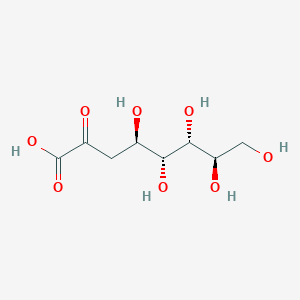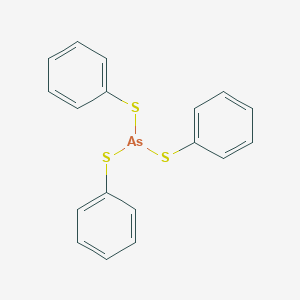
二苯基丙二酸酯
描述
Diphenyl malonate, also known as propanedioic acid diphenyl ester, is an organic compound with the molecular formula C15H12O4. It is a diester of malonic acid where both ester groups are phenyl groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
科学研究应用
Diphenyl malonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Acts as an intermediate in the production of pharmaceuticals.
Industry: Utilized in the manufacture of polymers and resins.
作用机制
Target of Action
Diphenyl malonate is primarily involved in the malonic ester synthesis . The primary targets of this compound are the carbons alpha to carbonyl groups, which can be deprotonated by a strong base .
Mode of Action
The mode of action of diphenyl malonate involves a series of reactions. The carbons alpha to carbonyl groups can be deprotonated by a strong base, forming a carbanion . This carbanion can then undergo nucleophilic substitution on an alkyl halide, resulting in the alkylated compound . Upon heating, the di-ester undergoes thermal decarboxylation, yielding an acetic acid substituted by the appropriate R group .
Biochemical Pathways
Diphenyl malonate is involved in the malonic ester synthesis, a biochemical pathway that leads to the formation of substituted acetic acids . This pathway is part of the larger polyketide acetate/malonate pathway, which produces simple phenols .
Pharmacokinetics
It is known that the compound is a solid at room temperature . Its solubility in various solvents and its stability under different conditions would influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of diphenyl malonate is the formation of a substituted acetic acid . This compound can be used as an intermediate in various organic synthesis reactions .
Action Environment
The action of diphenyl malonate can be influenced by various environmental factors. For instance, the compound is sensitive to temperature, as heating leads to thermal decarboxylation . Additionally, the compound’s reactivity can be affected by the presence of a strong base . It should be stored in a cool, dry, and well-ventilated place, away from fire and flammable materials .
生化分析
Molecular Mechanism
It is known that malonic acid, a related compound, can be involved in various reactions, such as the malonic ester synthesis
Metabolic Pathways
Diphenyl malonate may be involved in various metabolic pathways. For instance, malonic acid, a related compound, is involved in the malonic ester synthesis
准备方法
Synthetic Routes and Reaction Conditions: Diphenyl malonate can be synthesized through the esterification of malonic acid with phenol in the presence of a dehydrating agent such as phosphorus pentoxide. The reaction typically involves heating the reactants to facilitate the formation of the ester bond.
Industrial Production Methods: In industrial settings, diphenyl malonate is often produced via a similar esterification process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Types of Reactions:
Substitution Reactions: Diphenyl malonate can undergo nucleophilic substitution reactions where the phenyl groups can be replaced by other nucleophiles.
Hydrolysis: In the presence of aqueous acid or base, diphenyl malonate can be hydrolyzed to malonic acid and phenol.
Decarboxylation: Upon heating, diphenyl malonate can undergo decarboxylation to form benzene and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and strong bases.
Hydrolysis: Typically performed with hydrochloric acid or sodium hydroxide.
Decarboxylation: Requires elevated temperatures, often above 150°C.
Major Products Formed:
Substitution Reactions: Various substituted malonates depending on the nucleophile used.
Hydrolysis: Malonic acid and phenol.
Decarboxylation: Benzene and carbon dioxide.
相似化合物的比较
Diethyl malonate: Another ester of malonic acid but with ethyl groups instead of phenyl groups.
Dimethyl malonate: Similar to diethyl malonate but with methyl groups.
Di-tert-butyl malonate: Contains tert-butyl groups instead of phenyl groups.
Comparison:
Uniqueness: Diphenyl malonate is unique due to the presence of phenyl groups, which impart different reactivity and properties compared to other malonates. The phenyl groups can participate in aromatic substitution reactions, which are not possible with alkyl-substituted malonates.
Reactivity: The presence of phenyl groups can also influence the stability and reactivity of the compound, making it suitable for specific synthetic applications where other malonates may not be effective.
属性
IUPAC Name |
diphenyl propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-14(18-12-7-3-1-4-8-12)11-15(17)19-13-9-5-2-6-10-13/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWOVPZEAFLXPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CC(=O)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382654 | |
| Record name | diphenyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1969-44-4 | |
| Record name | diphenyl malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Diphenyl malonate in organic synthesis?
A1: Diphenyl malonate serves as a valuable reagent in various organic reactions. One prominent application is its use in the synthesis of heterocyclic compounds, particularly 4-hydroxy-2-pyridones. [] For instance, reacting Schiff's bases derived from ketones and t-butylamine with Diphenyl malonate yields substituted 4-hydroxy-2-pyridones. [] Additionally, Diphenyl malonate acts as a reactant in asymmetric 1,6-addition reactions with para-quinone methides, catalyzed by chiral phase-transfer catalysts, ultimately producing functionalized diaryl methines. []
Q2: Can you describe the role of Diphenyl malonate in the vapor phase transesterification reaction with phenol?
A2: Diphenyl malonate acts as a starting material in the vapor phase transesterification reaction with phenol. This reaction, typically catalyzed by solid acid catalysts like modified zirconia, leads to the formation of valuable products: phenyl methyl malonate (PMM) and diphenyl malonate (DPM). [] The selectivity towards either product can be tuned by modifying the catalyst's acidity and structure. []
Q3: Are there studies investigating the structural characteristics of compounds derived from Diphenyl malonate?
A3: Yes, research has explored the structural aspects of compounds synthesized using Diphenyl malonate. For example, studies have investigated the products resulting from reactions between Diphenyl malonate and 2,4,6-trinitrohalobenzenes in the presence of triethylamine, focusing on the structural elucidation of the obtained CH acid salts. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















